molecular formula C14H18N2O5 B14153034 N'-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide CAS No. 351164-79-9

N'-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B14153034
CAS No.: 351164-79-9
M. Wt: 294.30 g/mol
InChI Key: XEZPSBVJUCYUSN-UHFFFAOYSA-N
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Description

N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It features a cyclopropane ring attached to a carbonyl group, which is further connected to a benzohydrazide moiety substituted with three methoxy groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Scientific Research Applications

N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropane ring and methoxy groups contribute to its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide can be compared with other similar compounds such as:

    N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzamide: Similar structure but with an amide group instead of a hydrazide.

    3,4,5-trimethoxybenzohydrazide: Lacks the cyclopropane ring, resulting in different chemical and biological properties.

    Cyclopropanecarbonyl hydrazide: Lacks the methoxy-substituted benzene ring, leading to different reactivity and applications.

The uniqueness of N’-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide lies in its combination of the cyclopropane ring and methoxy-substituted benzohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

351164-79-9

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

N'-(cyclopropanecarbonyl)-3,4,5-trimethoxybenzohydrazide

InChI

InChI=1S/C14H18N2O5/c1-19-10-6-9(7-11(20-2)12(10)21-3)14(18)16-15-13(17)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

XEZPSBVJUCYUSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2CC2

solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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